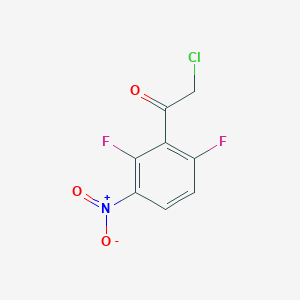
2',6'-Difluoro-3'-nitrophenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of chloro, difluoro, and nitro functional groups attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one typically involves the reaction of 2,6-difluoro-3-nitrobenzene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the nitrobenzene derivative with chloroacetyl chloride, leading to the formation of the ethanone compound.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-chloro-1-(2,6-difluoro-3-aminophenyl)ethan-1-one.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted ethanone derivatives.
Applications De Recherche Scientifique
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group allows the compound to act as an electron acceptor, potentially inhibiting enzyme activity by forming covalent bonds with active site residues. The chloro and difluoro groups contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1-(2,6-difluoro-4-nitrophenyl)ethan-1-one
- 2-chloro-1-(2,5-difluoro-3-nitrophenyl)ethan-1-one
- 2-chloro-1-(2,6-dichloro-3-nitrophenyl)ethan-1-one
Uniqueness
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the chloro, difluoro, and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H4ClF2NO3 |
|---|---|
Poids moléculaire |
235.57 g/mol |
Nom IUPAC |
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4ClF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2 |
Clé InChI |
KALRSCLVKUXRCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


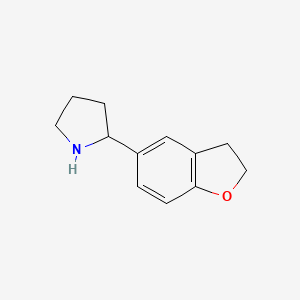
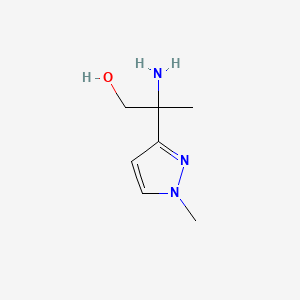
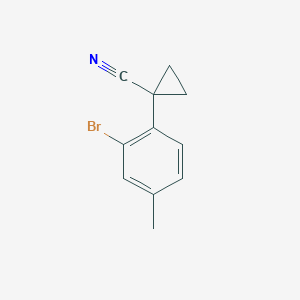
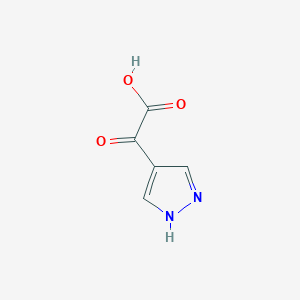
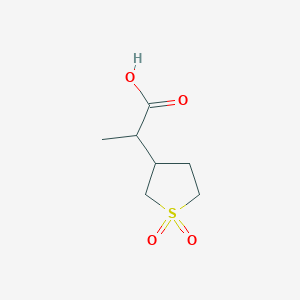
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
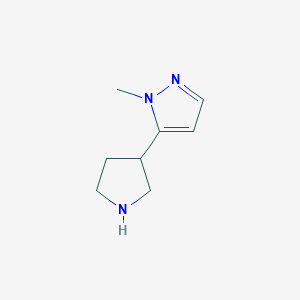
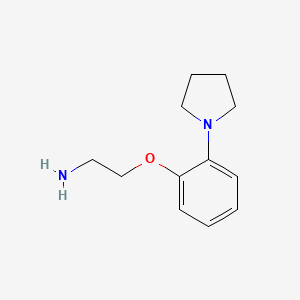
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
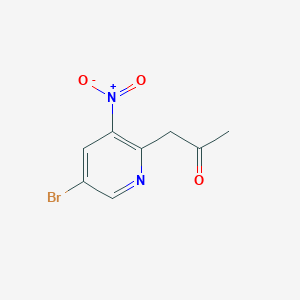
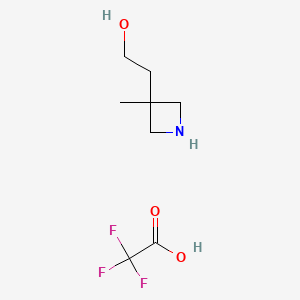

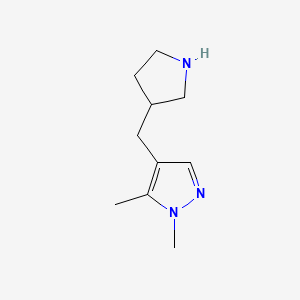
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
